molecular formula C19H17N3O2 B10990178 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide

Cat. No.: B10990178
M. Wt: 319.4 g/mol
InChI Key: XJCPZMVCXVWRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound features a pyrrolidinone ring fused to a phenyl group, which is further connected to an indole carboxamide structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a phenyl group through a series of condensation reactions. The final step involves the formation of the indole carboxamide structure under controlled conditions, often using catalysts to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and high yield of the desired product. Purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
  • Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate
  • 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides

Uniqueness

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide stands out due to its unique combination of a pyrrolidinone ring, phenyl group, and indole carboxamide structure. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C19H17N3O2/c23-18-5-2-10-22(18)16-4-1-3-15(12-16)21-19(24)14-7-6-13-8-9-20-17(13)11-14/h1,3-4,6-9,11-12,20H,2,5,10H2,(H,21,24)

InChI Key

XJCPZMVCXVWRQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.